2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one
Description
2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxin-6(7H)-one is a bicyclic compound featuring a naphthalene core fused with a 1,4-dioxane ring and a ketone group at position 4. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of aminomethyltetralin derivatives. For instance, it is utilized in the synthesis of aminomethyltetralins via reductive amination, as described in EP-A-436435 and Bioorganic & Medicinal Chemistry Letters . The compound is commercially available (Ref: 10-F751050) but is listed as discontinued in some supplier catalogs, suggesting challenges in large-scale production or niche applications .
Properties
IUPAC Name |
3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-3-1-2-8-6-11-12(7-9(8)10)15-5-4-14-11/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROJNZXITRNBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=O)C1)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and application of the compound .
Chemical Reactions Analysis
2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen-containing functional groups, leading to a more reduced form of the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Modified Substituents
6-Fluoro-3-(2,3,6,7,8,9-Hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Structure : Contains a fluorine atom and a carboxamide group appended to a hexahydronaphtho-dioxin core.
- Synthesis : Produced as a side product during epoxide ring-opening reactions involving 2,6-difluorophenate at 70°C .
2.1.2. 9-(2-Chlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- Structure: Combines a quinoline moiety with a tetrahydrodioxin ring and a chlorophenyl substituent.
- Molecular Formula: C₁₇H₁₄ClNO₃ (Molar Mass: 315.75 g/mol).
Tetrahydronaphtho[2,3-b][1,4]oxazine Derivatives (e.g., Compound 51)
- Structure : Replaces the dioxin ring with an oxazine ring while retaining the tetrahydronaphtho backbone.
- Biological Activity : Exhibits potent antihypertensive effects in spontaneously hypertensive rats, with calmodulin antagonistic activity comparable to trifluoperazine .
- Key Difference : The oxazine moiety enhances interactions with calcium channels, unlike the dioxin-based target compound.
Xanthone Derivatives (e.g., 1,8-Dihydroxy-4,6-dimethoxyxanthone)
- Structure : Features a xanthone core with hydroxyl and methoxy substituents.
- Synthesis : Isolated from natural sources, contrasting with the synthetic origin of the target compound.
- Applications : Used in natural product research and traditional medicine, lacking direct pharmacological overlap with the dioxin derivatives .
Comparative Data Table
Key Findings and Contrasts
- Structural Flexibility : The target compound’s dioxin ring allows modular functionalization, whereas oxazine derivatives (e.g., Compound 51) prioritize bioactivity through heteroatom interactions .
- Synthetic Challenges : The hexahydronaphtho-dioxin derivative’s synthesis is prone to isomer formation (threo/erythro), complicating purification .
- Commercial Viability : The target compound’s discontinued status contrasts with the ongoing research into oxazine derivatives, highlighting shifting industrial priorities .
Biological Activity
2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₄O₂
- Molecular Weight : 274.30 g/mol
- CAS Number : Not explicitly listed in the provided sources.
The compound features a dioxin core structure, which is known for its complex interactions with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the dioxin family. For instance, derivatives of benzodioxane have shown significant antibacterial activity against strains of Staphylococcus aureus and Bacillus subtilis. These findings suggest that this compound may exhibit similar properties due to structural similarities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 (Benzodioxane Derivative) | <0.1 | Staphylococcus aureus |
| Compound 2 (Benzodioxane Derivative) | <0.1 | Bacillus subtilis |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are vital for understanding the safety profile of any bioactive compound. In vitro studies involving various cell lines have shown that some dioxin derivatives possess low cytotoxicity while maintaining high antimicrobial efficacy. This balance is crucial for developing therapeutic agents with minimal side effects.
The mechanism by which dioxins exert their biological effects often involves interaction with cellular receptors and pathways. For instance:
- Aryl Hydrocarbon Receptor (AhR) : Many dioxins are known to activate AhR, leading to altered gene expression related to immune response and cell proliferation.
- FtsZ Inhibition : Some derivatives have demonstrated the ability to inhibit FtsZ protein function in bacterial cells, disrupting cell division.
Case Studies
A notable case study conducted at the University of Michigan examined the effects of dioxin exposure on human health. While this study focused on 2,3,4,7,8-pentaCDF rather than this compound specifically, it provides insight into the broader implications of dioxin exposure on immune function and potential long-term health effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
